molecular formula C10H17IN2O B2862656 3-(ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole CAS No. 1855951-16-4

3-(ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole

Cat. No. B2862656
CAS RN: 1855951-16-4
M. Wt: 308.163
InChI Key: ONMLBNARRFMFCT-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative with the chemical formula C11H17IN2O and a molecular weight of 326.17 g/mol.

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole in cancer cells is not fully understood. However, studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway (Li et al., 2017).
Biochemical and Physiological Effects:
3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor growth in vivo (Zhang et al., 2016; Li et al., 2017). Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties (Li et al., 2017).

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole in lab experiments is its potent anticancer activity. This compound has shown promising results in vitro and in vivo, making it a potential candidate for the development of new cancer drugs. However, there are also some limitations to using this compound in lab experiments. For example, the synthesis method is relatively complex and requires specialized equipment and expertise. Additionally, the compound is relatively unstable and requires careful handling and storage (Zhang et al., 2016).

Future Directions

There are several future directions for the study of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole. One potential direction is the development of new anticancer drugs based on this compound. Further studies are needed to fully understand the mechanism of action and optimize the structure of the compound for improved activity and selectivity. Additionally, studies could explore the potential use of this compound in other areas of scientific research, such as inflammation and oxidative stress. Finally, future studies could focus on developing more efficient and scalable synthesis methods for this compound (Zhang et al., 2016; Li et al., 2017).
Conclusion:
In conclusion, 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole is a promising compound with potential applications in various fields of scientific research. This compound exhibits potent anticancer activity and has anti-inflammatory and antioxidant properties. However, the synthesis method is complex, and the compound requires careful handling and storage. Further studies are needed to fully understand the mechanism of action and optimize the structure of the compound for improved activity and selectivity.

Synthesis Methods

The synthesis method of 3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole involves the reaction of 4-iodo-1-isobutyl-1H-pyrazole-3-carboxaldehyde with ethyl glyoxalate in the presence of a base catalyst. This reaction leads to the formation of the desired compound with a yield of 63% (Zhang et al., 2016).

Scientific Research Applications

3-(Ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole has been studied for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer (Zhang et al., 2016; Li et al., 2017).

properties

IUPAC Name

3-(ethoxymethyl)-4-iodo-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17IN2O/c1-4-14-7-10-9(11)6-13(12-10)5-8(2)3/h6,8H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMLBNARRFMFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1I)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(ethoxymethyl)-4-iodo-1-isobutyl-1H-pyrazole

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